Cas no 460094-85-3 (Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate)

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is a brominated piperazine derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable tert-butyloxycarbonyl (Boc) protecting group, which enhances handling and storage stability while allowing selective deprotection under mild acidic conditions. The 2-bromobenzyl moiety provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic scaffolds. High purity and well-defined reactivity make it a reliable building block for the development of bioactive molecules, including potential drug candidates.
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate structure
460094-85-3 structure
Product Name:Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate
CAS No:460094-85-3
MF:C16H23BrN2O2
MW:355.270023584366
CID:2194367
PubChem ID:20754660
Update Time:2025-05-22

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate
    • tert-butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate
    • AKOS006852884
    • DB-371911
    • A1-48592
    • 4-(2-Bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester
    • tert-butyl 4-(2-bromobenzyl)-1-piperazinecarboxylate
    • SCHEMBL376336
    • SMUACFRAYQYRCB-UHFFFAOYSA-N
    • MFCD09953044
    • N10168
    • DTXSID80609631
    • 460094-85-3
    • Inchi: 1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3
    • InChI Key: SMUACFRAYQYRCB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CN1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 354.09429Da
  • Monoisotopic Mass: 354.09429Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.8Ų

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate: A Comprehensive Overview

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate, identified by the CAS number 460094-85-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperazine ring with a tert-butyl group and a bromobenzyl substituent. The combination of these structural elements makes it a versatile molecule with potential applications in drug design and synthesis.

The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common structural motif in pharmaceutical compounds due to its ability to form hydrogen bonds and interact with biological targets. In the case of Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate, the substitution pattern on the piperazine ring further enhances its chemical reactivity and biological activity. The tert-butyl group, a bulky alkyl substituent, contributes to the molecule's stability and lipophilicity, while the bromobenzyl group introduces electronic and steric effects that can influence its interaction with biomolecules.

Recent studies have highlighted the potential of Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate as a building block in medicinal chemistry. Researchers have explored its use in the synthesis of bioactive compounds, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The bromine atom in the benzyl group serves as an electrophilic site, enabling various substitution reactions that can be exploited to introduce diverse functional groups. This versatility makes it an attractive candidate for lead optimization in drug discovery programs.

In terms of synthesis, Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the starting materials and desired stereochemistry. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to efficiently construct the carbon-nitrogen bond between the piperazine ring and the benzyl group. Such methods not only enhance the yield but also improve the purity of the final product, which is critical for downstream applications.

The pharmacokinetic properties of Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate have also been investigated in preclinical studies. Its lipophilicity, as determined by logP values, suggests that it may exhibit good absorption across biological membranes. However, further studies are required to evaluate its bioavailability, metabolism, and excretion in vivo. Understanding these parameters is essential for assessing its suitability as a drug candidate or intermediate in pharmaceutical development.

Beyond its role in drug discovery, Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate has found applications in materials science and catalysis. Its ability to act as a chelating agent makes it useful in coordinating metal ions, which can be leveraged in designing catalysts for organic transformations. For example, it has been employed as a ligand in transition metal-catalyzed reactions, such as Heck couplings and Suzuki-Miyaura couplings, where it facilitates the formation of carbon-carbon bonds with high efficiency.

In conclusion, Tert-butyl 4-(2-bromobenzyl)piperazine-1-carbox

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